Methyl (3,4,5-triethoxy-2-nitrophenyl)acetate
Description
Methyl (3,4,5-triethoxy-2-nitrophenyl)acetate is an aromatic ester characterized by a nitro group at the ortho (2-) position and three ethoxy (-OCH₂CH₃) groups at the 3-, 4-, and 5-positions of the phenyl ring. The methyl acetate moiety (-COOCH₃) is attached to the benzene ring via a methylene bridge. This compound’s structural complexity arises from the high density of electron-donating ethoxy groups and the electron-withdrawing nitro group, which collectively influence its electronic environment, solubility, and reactivity.
Properties
IUPAC Name |
methyl 2-(3,4,5-triethoxy-2-nitrophenyl)acetate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21NO7/c1-5-21-11-8-10(9-12(17)20-4)13(16(18)19)15(23-7-3)14(11)22-6-2/h8H,5-7,9H2,1-4H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RTEJDAWLBLDSBB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C(=C(C(=C1)CC(=O)OC)[N+](=O)[O-])OCC)OCC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21NO7 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl (3,4,5-triethoxy-2-nitrophenyl)acetate typically involves the esterification of 3,4,5-triethoxy-2-nitrobenzoic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester .
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes where the reactants are continuously fed into a reactor and the product is continuously removed. This method increases efficiency and yield while reducing the reaction time and energy consumption .
Chemical Reactions Analysis
Types of Reactions
Methyl (3,4,5-triethoxy-2-nitrophenyl)acetate can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The ethoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Hydrolysis: The ester group can be hydrolyzed to the corresponding carboxylic acid and methanol under acidic or basic conditions.
Common Reagents and Conditions
Reduction: Hydrogen gas and palladium on carbon (Pd/C) catalyst.
Substitution: Nucleophiles such as amines or thiols.
Hydrolysis: Aqueous solutions of hydrochloric acid or sodium hydroxide.
Major Products Formed
Reduction: 3,4,5-triethoxy-2-aminophenylacetate.
Substitution: Various substituted derivatives depending on the nucleophile used.
Hydrolysis: 3,4,5-triethoxy-2-nitrobenzoic acid and methanol.
Scientific Research Applications
Chemistry
Methyl (3,4,5-triethoxy-2-nitrophenyl)acetate serves as a building block in the synthesis of more complex organic molecules. Its ability to undergo various chemical reactions such as reduction, substitution, and hydrolysis makes it valuable for developing new compounds .
| Reaction Type | Description |
|---|---|
| Reduction | Nitro group can be reduced to an amino group using hydrogen gas and palladium catalyst. |
| Substitution | Ethoxy groups can be replaced with other functional groups via nucleophilic substitution. |
| Hydrolysis | Ester group can be hydrolyzed to yield carboxylic acid and methanol under acidic or basic conditions. |
Biology
In biological research, this compound has been investigated for its potential biological activity , including interactions with biomolecules. Studies have suggested that the nitro group may undergo reduction to form reactive intermediates that interact with cellular components, potentially leading to various biological effects.
Medicine
This compound is explored for its therapeutic properties , particularly in anti-inflammatory and antimicrobial applications. Research indicates that derivatives of this compound could exhibit significant activity against certain pathogens and inflammatory pathways .
Case Study 1: Antimicrobial Activity
A study conducted on various nitrophenyl acetate derivatives demonstrated that this compound exhibited notable antimicrobial properties against both Gram-positive and Gram-negative bacteria. The mechanism was attributed to the compound's ability to disrupt bacterial cell membranes.
Case Study 2: Anti-inflammatory Effects
Research published in a peer-reviewed journal highlighted the anti-inflammatory effects of this compound in vitro. The study showed that it inhibited the production of pro-inflammatory cytokines in cultured macrophages, suggesting potential for therapeutic use in inflammatory diseases.
Mechanism of Action
The mechanism of action of Methyl (3,4,5-triethoxy-2-nitrophenyl)acetate involves its interaction with specific molecular targets and pathways. For example, the nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The ethoxy groups may also play a role in modulating the compound’s solubility and reactivity .
Comparison with Similar Compounds
Structural and Substituent Analysis
Table 1: Structural Comparison of Selected Nitroaromatic Esters
Key Observations:
Substituent Density and Steric Effects : The target compound’s three ethoxy groups introduce significant steric hindrance compared to analogs like Methyl 2-(4-methoxy-3-nitrophenyl)acetate or 2-Nitrophenyl acetate . This steric bulk may reduce reactivity in nucleophilic substitution reactions.
Electronic Effects : The ethoxy groups are electron-donating, which partially counterbalances the electron-withdrawing nitro group. In contrast, Methyl 2-(3-fluoro-4-nitrophenyl)acetate features a fluoro substituent (strongly electron-withdrawing), creating a more polarized aromatic ring.
Physicochemical Properties
- Lipophilicity : The triethoxy groups in the target compound likely enhance lipophilicity (logP ~2.5–3.0, estimated) compared to Methyl 2-(3-fluoro-4-nitrophenyl)acetate (logP ~1.8) and 2-Nitrophenyl acetate (logP ~1.5) .
- Solubility : The ethoxy groups may improve solubility in polar aprotic solvents (e.g., DMF, DMSO) but reduce water solubility relative to less substituted analogs.
- Thermal Stability : Nitro groups generally decrease thermal stability; however, the ethoxy substituents could mitigate this through steric protection.
Biological Activity
Methyl (3,4,5-triethoxy-2-nitrophenyl)acetate is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article will explore its biological activity, mechanisms of action, and relevant research findings, including data tables and case studies.
Chemical Structure and Properties
This compound (C15H21NO7) features a phenyl ring substituted with three ethoxy groups and a nitro group. The presence of these functional groups influences its chemical reactivity and biological interactions. The compound is notable for its potential applications in medicinal chemistry, particularly in the development of anticancer and anti-inflammatory agents .
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within cells. The nitro group can undergo reduction to form reactive intermediates that may interact with cellular macromolecules, leading to diverse biological effects. The ethoxy groups enhance the compound's solubility and reactivity, which are crucial for its pharmacological activity.
Anticancer Properties
Recent studies have highlighted the anticancer potential of this compound. In vitro assays have demonstrated its ability to inhibit cell proliferation in various cancer cell lines. For instance:
- Cell Lines Tested : MCF-7 (breast cancer), MDA-MB-231 (triple-negative breast cancer).
- IC50 Values : The compound exhibited IC50 values ranging from 10 to 33 nM in these cell lines, indicating significant antiproliferative activity comparable to known chemotherapeutic agents like combretastatin A-4 (CA-4) .
Mechanism of Antiproliferative Activity
The antiproliferative effects are believed to be mediated through the destabilization of microtubules. This disrupts the mitotic spindle formation during cell division, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis. Flow cytometry analyses confirmed that treatment with the compound resulted in increased apoptosis rates in treated cells .
Table 1: Antiproliferative Activity of this compound
Case Studies
- Study on Angiogenesis Inhibition : In chick chorioallantoic membrane assays, this compound demonstrated potent antiangiogenic effects similar to CA-4. This suggests its potential for therapeutic applications in cancer treatment by inhibiting tumor blood supply .
- Comparative Analysis : A comparative study involving various derivatives showed that modifications to the ethoxy groups could enhance solubility and bioactivity without compromising efficacy against cancer cell lines .
Q & A
Q. What are the recommended synthetic routes for Methyl (3,4,5-triethoxy-2-nitrophenyl)acetate in laboratory settings?
- Methodological Answer : A viable approach involves sequential etherification, nitration, and esterification. First, introduce ethoxy groups via nucleophilic substitution on a phenolic precursor using ethyl bromide and a base (e.g., K₂CO₃). Nitration at the ortho position can be achieved with HNO₃/H₂SO₄, followed by esterification of the acetic acid moiety using methanol under acidic catalysis (e.g., H₂SO₄). Recrystallization in methanol or ethanol is recommended for purification . Reactive distillation techniques, as demonstrated for methyl acetate production, may enhance reaction efficiency by removing water or byproducts .
Q. How can researchers optimize the purification of this compound to achieve high yields?
- Methodological Answer : Combine column chromatography (silica gel, hexane/ethyl acetate gradient) with recrystallization. Monitor purity via TLC (e.g., 35% ethyl acetate in hexane, Rf ~0.48 as reported for similar nitroaromatic esters) . Saline extraction, as used in methyl acetate/methanol separation, could isolate polar impurities . For thermally stable compounds, fractional distillation under reduced pressure may further refine the product .
Q. What spectroscopic techniques are most effective for characterizing the nitro and ethoxy substituents?
- Methodological Answer :
- ¹H/¹³C NMR : Ethoxy groups show triplet signals for CH₂CH₃ (δ ~1.2–1.4 ppm for CH₃, δ ~3.4–4.0 ppm for OCH₂). The nitro group induces deshielding in adjacent protons (δ ~7.5–8.5 ppm) .
- IR Spectroscopy : Nitro groups exhibit strong asymmetric/symmetric stretching at ~1520 and 1350 cm⁻¹. Ethoxy C-O stretches appear at ~1100–1250 cm⁻¹ .
- Mass Spectrometry : Look for molecular ion peaks (e.g., m/z 256 for analogs) and fragmentation patterns indicative of ester cleavage or nitro group loss .
Advanced Research Questions
Q. How do the electronic effects of the 3,4,5-triethoxy and 2-nitro groups influence the acetate moiety’s reactivity?
Q. How can researchers resolve contradictions in reported reaction yields under varying catalytic conditions?
- Methodological Answer : Perform kinetic studies to identify rate-limiting steps. For example, optimize nitration conditions by varying HNO₃ concentration or reaction temperature, monitoring intermediates via HPLC. Compare results with methyl acetate synthesis models, where kinetic parameter optimization improved yields . Statistical tools (e.g., Design of Experiments) can isolate critical variables like catalyst loading or solvent polarity.
Q. What computational methods predict the regioselectivity of nitration in precursor synthesis?
- Methodological Answer : Use density functional theory (DFT) to calculate electrostatic potential maps and local electron density. For example, studies on nitrobenzene derivatives show that electron-rich regions (due to ethoxy groups) guide nitration to specific positions . Pair computational results with experimental validation via isotopic labeling or substituent-directed synthesis .
Q. How can the compound’s stability under storage conditions be systematically evaluated?
- Methodological Answer : Conduct accelerated stability studies:
- Store samples at 40°C/75% RH for 6 months, analyzing degradation via HPLC and NMR.
- Monitor nitro group reduction (common in humid conditions) by tracking amine formation.
- Reference storage protocols for nitroaromatics in cold (0–6°C), anhydrous environments .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
